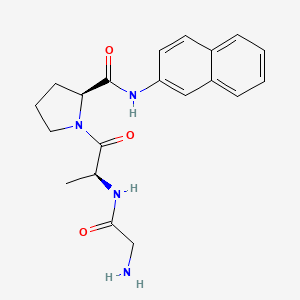

Glycylalanyl-N-2-Naphthyl-L-Prolineamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE implique l'amidation de la L-proline en milieu organique. L'amidation des alpha-aminoacides est difficile et nécessite généralement des stratégies de protection pour la fonctionnalité amine . La voie de synthèse implique généralement le couplage de la glycine, de l'alanine et du naphthyl-prolineamide en utilisant des techniques de formation de liaisons peptidiques. Les méthodes de production industrielle peuvent impliquer la synthèse peptidique en phase solide (SPPS) ou la synthèse en solution, en fonction de l'échelle et de la pureté souhaitée du produit.

Analyse Des Réactions Chimiques

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénoalcanes ou les chlorures d'acyle. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la formation et la stabilité des liaisons peptidiques.

Médecine : La recherche explore ses applications thérapeutiques potentielles, y compris l'inhibition enzymatique et la modulation des voies biologiques.

Industrie : Il peut être utilisé dans le développement de médicaments à base de peptides et comme composé de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec la prolyl tripeptidyl peptidase, une enzyme trouvée dans Porphyromonas gingivalis . Le composé se lie au site actif de l'enzyme, inhibant son activité et affectant les voies biologiques régulées par cette enzyme. Cette interaction peut entraîner divers effets biochimiques, notamment la modulation du traitement des peptides et des voies de signalisation.

Applications De Recherche Scientifique

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Medicine: Research explores its potential therapeutic applications, including enzyme inhibition and modulation of biological pathways.

Industry: It may be used in the development of peptide-based drugs and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves its interaction with prolyl tripeptidyl peptidase, an enzyme found in Porphyromonas gingivalis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the biological pathways regulated by this enzyme. This interaction can lead to various biochemical effects, including modulation of peptide processing and signaling pathways.

Comparaison Avec Des Composés Similaires

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE est unique en raison de sa séquence spécifique d'aminoacides et de la présence d'un groupe naphthyl. Les composés similaires comprennent :

GLYCYLALANYL-L-PROLINEAMIDE : Il manque le groupe naphthyl, ce qui entraîne des propriétés biochimiques différentes.

GLYCYLALANYL-N-2-NAPHTHYL-L-VALINEAMIDE : Il contient un résidu valine au lieu de proline, modifiant son interaction avec les enzymes.

GLYCYLALANYL-N-1-NAPHTHYL-L-PROLINEAMIDE : La position du groupe naphthyl est différente, affectant sa réactivité chimique et son activité biologique.

Propriétés

Formule moléculaire |

C20H24N4O3 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H24N4O3/c1-13(22-18(25)12-21)20(27)24-10-4-7-17(24)19(26)23-16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17H,4,7,10,12,21H2,1H3,(H,22,25)(H,23,26)/t13-,17-/m0/s1 |

Clé InChI |

KCELZXZDIUJGNM-GUYCJALGSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)

![N-Hydroxy-5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophene-2-Carboxamide](/img/structure/B10757194.png)

![5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B10757197.png)

![Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alaninate](/img/structure/B10757199.png)

![7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)

![(2r)-2-(4-Chlorophenyl)-2-[4-(1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10757211.png)

![4-[(Cyclopropylethynyl)oxy]-6-fluoro-3-isopropylquinolin-2(1H)-one](/img/structure/B10757213.png)

![2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide](/img/structure/B10757244.png)

![N-[(1s)-1-{1-[(1r,3e)-1-Acetylpent-3-En-1-Yl]-1h-1,2,3-Triazol-4-Yl}-1,2-Dimethylpropyl]benzamide](/img/structure/B10757248.png)

![2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10757254.png)